In Vivo Efficacy: Superior Potency in Penile Erection Induction Compared to Apomorphine
The derivative compound 11, which is structurally related to and based on the FAUC-3019 scaffold, demonstrated superior potency in stimulating penile erection in male rats when compared to the non-selective dopamine agonist apomorphine. The study found that compound 11 was effective at low concentrations, indicating a putative advantage over apomorphine in this specific physiological response [1].
| Evidence Dimension | In vivo efficacy for penile erection induction |
|---|---|
| Target Compound Data | Effective at low concentrations (exact quantitative data not provided in abstract) |
| Comparator Or Baseline | Apomorphine (non-selective dopamine agonist) |
| Quantified Difference | Superior potency at low concentrations |
| Conditions | In vivo animal model (male rats) |
Why This Matters
This demonstrates that the azulene-based scaffold, of which FAUC-3019 is the lead, yields a functional advantage in a relevant in vivo model, a key differentiator for researchers studying D4-mediated behaviors or developing treatments for erectile dysfunction.
- [1] Löber S, Hübner H, Buschauer A, Sanna F, Argiolas A, Melis MR, Gmeiner P. Novel azulene derivatives for the treatment of erectile dysfunction. Bioorg Med Chem Lett. 2012 Dec 1;22(23):7151-4. doi: 10.1016/j.bmcl.2012.09.064. PMID: 23099096. View Source
